2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole
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Overview
Description
2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole is a heterocyclic compound with the molecular formula C12H11NO. It is characterized by a fused ring system consisting of a naphthalene moiety and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidonaphthalene with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole: Similar structure with a chlorine substituent.
8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole: Contains a bromine substituent.
Uniqueness
2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYXDVYHXMLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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